2-(3,3,3-Trifluoropropyl)piperidine hydrochloride
Description
Chemical Structure:
2-(3,3,3-Trifluoropropyl)piperidine hydrochloride consists of a piperidine ring (a six-membered amine heterocycle) substituted at the 2-position with a 3,3,3-trifluoropropyl group. The hydrochloride salt enhances solubility and stability for pharmaceutical applications.
Properties
IUPAC Name |
2-(3,3,3-trifluoropropyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3N.ClH/c9-8(10,11)5-4-7-3-1-2-6-12-7;/h7,12H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVBMWOVYQICPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods of 2-(3,3,3-Trifluoropropyl)piperidine Hydrochloride
General Synthetic Strategy
The synthesis of this compound typically proceeds via a nucleophilic substitution reaction, where piperidine is alkylated with a trifluoropropyl halide, followed by conversion to the hydrochloride salt. The process can be summarized as follows:
- Alkylation of Piperidine:
Piperidine is reacted with 3,3,3-trifluoropropyl bromide (or iodide) in the presence of a base. - Formation of Hydrochloride Salt:
The resulting free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Detailed Stepwise Procedure
Step 1: Nucleophilic Substitution (Alkylation)
| Parameter | Details |
|---|---|
| Starting Material | Piperidine |
| Alkylating Agent | 3,3,3-Trifluoropropyl bromide (or iodide) |
| Base | Sodium hydride or potassium carbonate |
| Solvent | Dimethylformamide (DMF) or tetrahydrofuran (THF) |
| Temperature | 25–80°C (typically elevated for higher yields) |
| Reaction Time | 4–12 hours (depending on temperature and scale) |
| Workup | Extraction with organic solvent, washing, and concentration |
| Purification | Distillation or column chromatography |
Mechanism:
The piperidine nitrogen acts as a nucleophile, displacing the halide from the trifluoropropyl halide via an S$$_N$$2 mechanism to yield 2-(3,3,3-trifluoropropyl)piperidine.
Step 2: Hydrochloride Salt Formation
| Parameter | Details |
|---|---|
| Starting Material | 2-(3,3,3-Trifluoropropyl)piperidine (free base) |
| Acid | Hydrochloric acid (aqueous or gaseous) |
| Solvent | Diethyl ether or ethanol |
| Temperature | 0–25°C |
| Workup | Filtration or evaporation to isolate the hydrochloride salt |
| Purification | Recrystallization from ethanol/ether mixture |
Mechanism:
The free base reacts with hydrochloric acid to form the hydrochloride salt, which typically precipitates as a white to off-white solid.
Alternative and Industrial Methods
Continuous Flow Synthesis:
For industrial-scale production, continuous flow reactors are employed to enhance yield, purity, and process safety. Automated control of temperature, pressure, and reactant feed rates allows for efficient large-scale synthesis.-
- Using excess base to drive the reaction to completion.
- Employing phase-transfer catalysts for improved yields in biphasic systems.
- Careful control of solvent polarity and reaction temperature to minimize byproducts.
Reaction Data Table
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | Piperidine + 3,3,3-Trifluoropropyl bromide, NaH, DMF, 60°C, 8 h | 75–85 | S$$_N$$2 alkylation |
| 2 | Free base + HCl (ethanol), 0–25°C, 1 h | 90–95 | Precipitation of HCl salt |
Yields are representative and may vary depending on scale and purification method.
Research Findings and Observations
- The presence of the trifluoropropyl group significantly increases the compound's lipophilicity and metabolic stability, making the hydrochloride salt a preferred form for pharmaceutical applications.
- The reaction is generally high-yielding and scalable, with minimal side reactions when anhydrous conditions and excess base are used.
- Industrial processes favor continuous flow and automation to ensure reproducibility and safety, especially when handling volatile or reactive intermediates.
Summary Table: Key Preparation Parameters
| Parameter | Typical Value/Range |
|---|---|
| Starting amine | Piperidine |
| Alkylating agent | 3,3,3-Trifluoropropyl bromide/iodide |
| Base | Sodium hydride, potassium carbonate |
| Solvent | DMF, THF |
| Temperature | 25–80°C |
| Reaction time | 4–12 hours |
| Acid for salt formation | Hydrochloric acid |
| Final yield (overall) | 68–81% (combined two steps) |
Chemical Reactions Analysis
Types of Reactions
2-(3,3,3-Trifluoropropyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Various N-substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Drug Development:
The compound has been identified as a critical intermediate in the synthesis of various pharmaceutical agents. For instance, it plays a role in the synthesis of Cangrelor, a potent P2Y12 receptor antagonist used as an antiplatelet medication. The synthesis method involves several steps where 2-(3,3,3-Trifluoropropyl)piperidine hydrochloride serves as a key building block, enhancing the efficiency and yield of the final product .
Neurotransmission Modulation:
Research indicates that derivatives of this compound can modulate dopamine neurotransmission. For example, studies have shown that compounds related to this compound can increase levels of 3,4-dihydroxyphenylacetic acid in the striatum of rats, suggesting potential applications in treating neurological disorders .
Structure-Activity Relationship Studies
Antimalarial Activity:
Recent studies have explored the structure-activity relationship of compounds incorporating the trifluoropropyl group. These studies have demonstrated that modifications to the piperidine structure can significantly impact cellular potency and selectivity against parasites such as Plasmodium falciparum. The introduction of trifluoropropyl groups has been shown to reduce lipophilicity while maintaining metabolic stability .
Synthesis of Complex Organic Molecules
Chemical Synthesis:
In synthetic organic chemistry, this compound is utilized as an intermediate for creating more complex molecules. Its unique trifluoropropyl group enhances the properties of the resulting compounds, making them suitable for various applications in pharmaceuticals and agrochemicals .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(3,3,3-Trifluoropropyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. This property makes it a valuable candidate for drug development, particularly for targeting central nervous system receptors .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table highlights key differences between 2-(3,3,3-Trifluoropropyl)piperidine hydrochloride and structurally related compounds:
Structural and Functional Insights
Fluorination Effects
- The 3,3,3-trifluoropropyl group in the target compound enhances metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., 3-propylpiperidine) .
- In contrast, 3,3-difluoropiperidine hydrochloride lacks the alkyl chain, reducing steric bulk but increasing polarity, making it suitable for aqueous-phase reactions .
Heterocycle Modifications
- Replacing piperidine with morpholine introduces an oxygen atom, altering electronic properties and hydrogen-bonding capacity. This impacts solubility and target binding .
- Pyrrolidine analogs (e.g., 3-(propan-2-yl)pyrrolidin-3-ol hydrochloride) exhibit smaller ring sizes, affecting conformational flexibility and bioactivity .
Substituent Diversity
- Phenoxy and methoxyphenylpropyl substituents (e.g., in ) introduce aromaticity, favoring interactions with hydrophobic binding pockets in enzymes or receptors.
Biological Activity
2-(3,3,3-Trifluoropropyl)piperidine hydrochloride is a synthetic compound characterized by its unique trifluoropropyl substitution on a piperidine ring. This structural modification enhances its biological activity, making it a subject of interest in pharmaceutical research. The molecular formula of this compound is C8H15ClF3N, with a molecular weight of 217.66 g/mol. Its applications span various therapeutic areas, particularly in drug discovery and development.
Structural Characteristics and Implications
The trifluoropropyl group significantly influences the compound's lipophilicity and metabolic stability. These properties are crucial for optimizing pharmacokinetics and pharmacodynamics in drug design. The presence of fluorine atoms can enhance binding interactions with biological targets, potentially leading to improved therapeutic efficacy against various diseases.
Biological Activity
Research indicates that this compound may exhibit several biological activities:
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Interaction with Receptors : The compound may act as an agonist or antagonist at specific receptors involved in neurotransmission or cell signaling.
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for cellular metabolism and signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological implications of similar compounds or modifications involving trifluoropropyl groups:
- Structure-Activity Relationship (SAR) Studies : Research has indicated that substituting different groups on piperidine derivatives can significantly alter their biological activity. For instance, replacing phenyl groups with trifluoropropyl groups resulted in enhanced metabolic stability but reduced potency against certain targets .
- Antimalarial Activity : In a study focused on antimalarial drug development, compounds with trifluoropropyl substitutions displayed improved solubility and permeability characteristics compared to their non-fluorinated counterparts. This suggests that similar modifications could enhance the pharmacological profiles of drugs targeting Plasmodium species .
Comparative Analysis
The following table summarizes the biological activities and structural features of this compound compared to related compounds:
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| This compound | 2098123-29-4 | Trifluoropropyl substitution | Anticancer, antimicrobial |
| 3-(3,3,3-Trifluoropropyl)piperidine | 2098106-95-5 | Similar substitution pattern | Potential neuroactive properties |
| Piperidine | 110-89-4 | Basic structure | Precursor for many derivatives |
Q & A
Q. What are the recommended synthetic routes for 2-(3,3,3-Trifluoropropyl)piperidine hydrochloride, and what reaction conditions optimize yield and purity?
- Methodological Answer : A common approach involves nucleophilic substitution reactions, where trifluoropropyl groups are introduced to piperidine precursors. Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalysts like palladium or copper-based systems) can enhance yield. For example, refluxing in aprotic solvents (e.g., DMF or THF) under inert atmospheres minimizes side reactions. Post-synthesis purification via column chromatography or recrystallization ensures purity. Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions and reduce trial-and-error experimentation .
Q. How should researchers characterize the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR in deuterated solvents (e.g., DMSO-d6) to confirm backbone structure and substituent positions.
- High-Performance Liquid Chromatography (HPLC) : ≥98% purity verification with UV detection at 254 nm.
- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular weight confirmation.
- X-ray Crystallography : Resolve absolute configuration if crystalline derivatives are obtainable .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Storage : Maintain at 2–8°C in a dry, ventilated area to prevent degradation or moisture absorption.
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and EN 166-certified safety goggles. Use NIOSH-approved respirators (e.g., P95 filters) if aerosol formation is possible.
- Spill Management : Collect spills with inert adsorbents (e.g., vermiculite) and avoid water flushing to prevent environmental contamination .
Advanced Research Questions
Q. What computational strategies can predict the reactivity and regioselectivity of this compound in novel reaction environments?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition states and activation energies to predict reaction pathways (e.g., trifluoropropyl group participation in SN2 vs. SN1 mechanisms).
- Molecular Dynamics (MD) Simulations : Model solvent effects on reaction kinetics.
- Machine Learning (ML) : Train models on existing reaction databases to forecast optimal conditions for derivatives. Tools like ICReDD’s reaction design platform integrate computational and experimental data for accelerated discovery .
Q. How can researchers resolve contradictions in spectroscopic data when analyzing derivatives of this compound?
- Methodological Answer :
- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., USP reference standards for piperidine derivatives) .
- Isotopic Labeling : Use deuterated analogs to distinguish overlapping proton signals.
- Dynamic NMR : Analyze temperature-dependent shifts to identify conformational equilibria.
- Synchrotron X-ray Diffraction : Resolve ambiguities in stereochemistry for crystalline intermediates .
Q. What experimental designs are effective for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding affinities in real-time.
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-target interactions.
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses, validated by mutagenesis studies.
- In Vivo Behavioral Assays : For neuroactive compounds, employ rodent models to assess discriminative stimulus effects, referencing protocols from arylcyclohexylamine studies .
Data Management and Validation
Q. How can researchers ensure data integrity when optimizing synthetic routes for this compound?
- Methodological Answer :
- Electronic Lab Notebooks (ELNs) : Track experimental variables (e.g., solvent, catalyst loadings) systematically.
- Cheminformatics Software : Use platforms like ChemAxon or Dotmatics to correlate reaction conditions with yields.
- Blockchain-Based Validation : Securely timestamp raw data (e.g., spectra) to prevent tampering.
- Reproducibility Checks : Share protocols via platforms like Zenodo for peer validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
